molecular formula C6H2BrClF2O2S B1392985 4-Bromo-2,6-difluorobenzenesulfonyl chloride CAS No. 874804-21-4

4-Bromo-2,6-difluorobenzenesulfonyl chloride

Cat. No. B1392985
CAS RN: 874804-21-4
M. Wt: 291.5 g/mol
InChI Key: UMDYPUFAKPKDSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2,6-difluorobenzenesulfonyl chloride, commonly referred to as BDFC, is an organosulfur compound that has been studied extensively in recent years due to its potential applications in scientific research. It is a colorless, crystalline solid that is soluble in organic solvents such as ether, acetone, and chloroform. BDFC is an important reagent in organic synthesis, as it can be used to synthesize a wide range of compounds. In addition, it has been used in a variety of biochemical and physiological studies.

Scientific Research Applications

Catalytic Applications

4-Bromo-2,6-difluorobenzenesulfonyl chloride has been utilized in various catalytic processes. Notably, it has been used in Pd-catalyzed desulfitative arylation reactions. The reactivity of (poly)halo-substituted benzenesulfonyl chlorides, including this compound, was explored for Pd-catalyzed desulfitative arylation, where they reacted nicely to afford arylated heteroarenes without cleaving the C–Br bonds. This allows for further transformations, demonstrating its utility in complex organic synthesis and catalysis (Skhiri et al., 2015).

Photoreduction and Photosubstitution

This compound has been studied in the context of photoreduction and photosubstitution reactions. For instance, the HCl-catalyzed photoreduction of 4-bromonitrobenzene, a related compound, indicates a broader applicability of these bromo-substituted benzenes in photochemical reactions (Wubbels et al., 1988).

Detection and Quantification in LC-MS

In liquid chromatography-mass spectrometry (LC-MS), derivatives of this compound, like 4-nitrobenzenesulfonyl chloride, have been utilized to enhance the detection sensitivity for certain compounds, such as estrogens in biological fluids (Higashi et al., 2006).

Use in Solid-Phase Synthesis

Polymer-supported benzenesulfonamides prepared from this compound have been applied in solid-phase synthesis. They are used as key intermediates in various chemical transformations, including unusual rearrangements to yield diverse privileged scaffolds (Fülöpová & Soural, 2015).

Application in Fluorination Processes

This compound and similar compounds play a role in electrochemical fluorination processes. These processes involve the fluorination of halobenzenes and are significant in the production of fluorinated organic compounds (Horio et al., 1996).

Bioconjugation

This compound's derivatives, like 4-fluorobenzenesulfonyl chloride, are effective in activating hydroxyl groups of polymeric carriers for the covalent attachment of biologicals to solid supports. This has potential therapeutic applications in bioselective separation processes (Chang et al., 1992).

Coenzyme Q10 Synthesis

Derivatives of this compound are used in the synthesis of key intermediates for producing coenzyme Q10, demonstrating its significance in pharmaceutical synthesis (Mu et al., 2011).

Mechanism of Action

Target of Action

4-Bromo-2,6-difluorobenzenesulfonyl chloride is a type of sulfonyl chloride compound Sulfonyl chlorides are generally known to react with amines, alcohols, and phenols to form sulfonamides, sulfonic esters, and sulfonic acids, respectively .

Mode of Action

The mode of action of this compound is primarily through its reactivity as a sulfonyl chloride. It can act as an electrophile in reactions with nucleophiles such as amines, alcohols, and phenols . The chlorine atom in the sulfonyl chloride group is replaced by the nucleophile, leading to the formation of sulfonamides, sulfonic esters, or sulfonic acids .

Biochemical Pathways

For instance, sulfonamides are known to inhibit bacterial enzymes, thereby acting as antibiotics .

Pharmacokinetics

It’s also important to note that the compound’s solubility, stability, and reactivity can influence its absorption, distribution, metabolism, and excretion (ADME) properties .

Result of Action

The molecular and cellular effects of this compound are largely dependent on its reactivity and the specific biological context. The compound can potentially cause coagulation necrosis, characterized by the formation of a coagulum (eschar) due to the desiccating action of the acid on proteins in specific tissues .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity can be affected by the pH of the environment . Additionally, the compound is classified as corrosive and may react with metals to produce hydrogen, a highly flammable and explosive gas . Heating may cause expansion or decomposition leading to violent rupture of containers .

properties

IUPAC Name

4-bromo-2,6-difluorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClF2O2S/c7-3-1-4(9)6(5(10)2-3)13(8,11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMDYPUFAKPKDSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)S(=O)(=O)Cl)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClF2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801256202
Record name 4-Bromo-2,6-difluorobenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801256202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

874804-21-4
Record name 4-Bromo-2,6-difluorobenzenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874804-21-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2,6-difluorobenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801256202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-2,6-difluorobenzene-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-Bromo-2,6-difluorobenzenesulfonyl chloride
Reactant of Route 2
Reactant of Route 2
4-Bromo-2,6-difluorobenzenesulfonyl chloride
Reactant of Route 3
Reactant of Route 3
4-Bromo-2,6-difluorobenzenesulfonyl chloride
Reactant of Route 4
Reactant of Route 4
4-Bromo-2,6-difluorobenzenesulfonyl chloride
Reactant of Route 5
Reactant of Route 5
4-Bromo-2,6-difluorobenzenesulfonyl chloride
Reactant of Route 6
4-Bromo-2,6-difluorobenzenesulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.